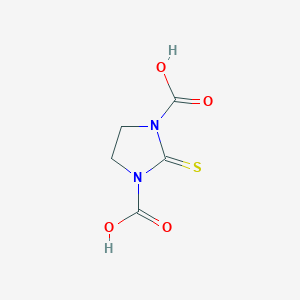
4-Phenylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields. It is an ester derivative of caffeic acid, which is a naturally occurring phenolic compound found in many plants. This compound is of interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of caffeic acid with 4-phenylbutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and solvent recovery systems can also enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Ethers and esters of the phenolic hydroxyl groups.
Aplicaciones Científicas De Investigación
4-Phenylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in conditions involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The biological effects of 4-Phenylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate are primarily attributed to its antioxidant properties. The compound can scavenge free radicals and inhibit oxidative stress pathways. It may also modulate inflammatory responses by inhibiting the activity of pro-inflammatory enzymes and cytokines. The molecular targets include nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammation and cell survival.
Comparación Con Compuestos Similares
4-Phenylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can be compared with other similar compounds such as:
Caffeic Acid Phenethyl Ester (CAPE): Another ester derivative of caffeic acid with similar antioxidant and anti-inflammatory properties.
Chlorogenic Acid: A naturally occurring ester of caffeic acid and quinic acid, known for its antioxidant activity.
Ferulic Acid: A phenolic compound with antioxidant properties, often used in skincare products.
Uniqueness
The uniqueness of this compound lies in its specific ester structure, which may confer distinct biological activities and chemical reactivity compared to other caffeic acid derivatives.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
502929-47-7 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4-phenylbutyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c20-17-11-9-16(14-18(17)21)10-12-19(22)23-13-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-12,14,20-21H,4-5,8,13H2 |
Clave InChI |
BVIAYMYSSJEIMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCOC(=O)C=CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[(3-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14222583.png)


![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)

![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
![2-[(11-Hydroxyundecyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14222612.png)


![N-Benzyl-8,8-difluoro-N-methylbicyclo[5.1.0]octan-1-amine](/img/structure/B14222640.png)
![7H-Pyrrolo[2,3-d]pyrimidine-2-carbonitrile, 6-[[4-(4-acetyl-1-piperazinyl)phenoxy]methyl]-7-[2-(4,4-difluorocyclohexyl)ethyl]-](/img/structure/B14222648.png)


![6-{4-[5-(4-Bromophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14222657.png)
